5-Methyleugenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
186743-25-9 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-5-methyl-4-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-7-11(13-3)10(12)6-8(9)2/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
YRLAAFZPUZEKGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1CC=C)OC)O |
Canonical SMILES |
CC1=CC(=C(C=C1CC=C)OC)O |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Phytogeographical Distribution and Species Richness
5-Methyleugenol is a naturally occurring phenylpropene, a class of organic compounds synthesized by plants as secondary metabolites. wikipedia.orgoup.com It is the methyl ether of eugenol (B1671780) and is a constituent of the essential oils of numerous plant species. wikipedia.orgresearchgate.net
This compound has been identified in over 450 plant species distributed across 80 families, encompassing both angiosperms and gymnosperms. wikipedia.orgfoodb.ca Its presence is particularly notable in families rich in aromatic and medicinal plants.
The compound is frequently found in the essential oils of a wide array of aromatic plants and herbs. researchgate.netnih.gov Families with a significant number of species containing this compound include Asteraceae (daisy family), Apiaceae (carrot family), Lamiaceae (mint family), Lauraceae (laurel family), Myrtaceae (myrtle family), and Rutaceae (rue family). nih.govxiahepublishing.com Many of these plants are utilized for their flavor, fragrance, and traditional medicinal properties. oup.comnih.gov For instance, common culinary herbs and spices such as basil, tarragon, bay leaf, and nutmeg are known to contain this compound. nih.gov
The concentration of this compound can vary significantly among different plant species and even within the same species, leading to the classification of chemotypes.
Melaleuca bracteata : The essential oil from the leaves of Melaleuca bracteata, also known as the black tea-tree, is exceptionally rich in this compound, with concentrations reported to be as high as 90-95%. nih.govmdpi.com Other studies have reported levels around 74.8% and 66.68%. scielo.bragriculturejournals.cz This makes it a primary natural source of the compound. mdpi.com
Ocimum basilicum : Sweet basil (Ocimum basilicum) exhibits considerable variation in its essential oil composition, with distinct chemotypes identified. longdom.org205.166.159 The this compound content can range from as low as 1.6% to as high as 87% in certain varieties like 'grand vert' and var. minimum (small basil). nih.govmdpi.com Some chemotypes contain high levels of both estragole (B85927) and this compound, while others may lack this compound entirely. nih.gov For example, a Turkish variety of Ocimum basilicum was found to be particularly rich in methyl eugenol, accounting for 78.02% of its essential oil. researchgate.net
Asarum sieboldii : This species of wild ginger, native to East Asia, is recognized as an important herb in traditional medicine and contains this compound as one of its key chemical constituents. nih.govresearchgate.net The compound is found in the roots and rhizomes of the plant. researchgate.netsysrevpharm.org
Other notable plant species with high this compound content include Cinnamomum oliveri (90-95% in leaf oil) and Pimenta racemosa (bay leaf), where it can reach up to 48.1%. nih.gov
Table 1: this compound Content in Selected Plant Species
| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |
|---|---|---|---|---|
| Melaleuca bracteata | Myrtaceae | Leaves | 90-95% | nih.govmdpi.com |
| Cinnamomum oliveri | Lauraceae | Leaves | 90-95% | nih.gov |
| Ocimum basilicum (var. 'grand vert') | Lamiaceae | Essential Oil | 55-65% | nih.gov |
| Pimenta racemosa | Myrtaceae | Bay Leaf | up to 48.1% | nih.gov |
| Anasarum canadense | Aristolochiaceae | Snakeroot | 36-45% | nih.gov |
| Artemisia dracunculus (Russian type) | Asteraceae | Tarragon Oil | 5-29% | nih.gov |
| Asarum sieboldii | Aristolochiaceae | Roots, Rhizomes | Present | nih.govresearchgate.net |
The distribution and concentration of this compound are not uniform throughout the plant. Different organs accumulate varying amounts of the compound.
In a study on Laurus nobilis (bay laurel), this compound was detected in all analyzed parts, but the concentrations differed: leaf oil contained 11.8%, flower oil had 3.1%, bark oil showed 4.7%, and wood stem oil had the highest content at 16.0%. mdpi.com In Melaleuca bracteata, the compound is primarily expressed and found in the flowers and leaves. nih.gov For Asarum sieboldii, the roots and rhizomes are the primary location of this compound. researchgate.netsysrevpharm.org The flowers of Spathiphyllum cannaefolium also produce this compound as a volatile compound. dpi.qld.gov.au
Factors Influencing Accumulation and Volatile Profile
The production and accumulation of this compound in plants are dynamic processes influenced by several internal and external factors.
The age and developmental stage of a plant play a crucial role in the concentration of this compound. nih.gov In sweet basil (Ocimum basilicum cv. Genovese Gigante), the content of this compound is correlated with the plant's height rather than its age. researchgate.net Younger, smaller plants (up to 10 cm) are found to be rich in this compound, which decreases as the plant grows taller. researchgate.net Conversely, the content of eugenol increases with plant height. researchgate.net This suggests that the biosynthesis of these compounds is developmentally regulated. nih.gov
Similarly, in sweet marjoram (Origanum majorana), this compound was detected only during the early vegetative and budding stages of growth. oup.com In young leaves of sweet basil, there are high levels of the enzyme activity responsible for producing this compound, which is negligible in older leaves. nih.gov The plant life cycle, from germination and juvenile stages to maturity and senescence, involves significant metabolic changes that can affect the profile of secondary metabolites like this compound. quizlet.comsaferbrand.combritannica.com
Environmental and Cultivation Conditions (e.g., drought stress)
Environmental factors, particularly abiotic stressors like drought, have a significant impact on the biosynthesis and accumulation of this compound in various plant species. Research indicates that drought stress can lead to an increase in the concentration of this compound.
This response is not limited to basil. In Asarum sieboldii Miq., a medicinal herb, drought stress was observed to consistently increase the content of methyleugenol. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis revealed that while the content of related compounds like eugenol and safrole fluctuated, methyleugenol levels rose from 0.94% to 1.1% under drought conditions. nih.gov This increase is attributed to the up-regulation of specific genes in the phenylpropanoid biosynthesis pathway, such as HCT, CCR, and IGS. nih.gov The plant's response appears to be a defense mechanism, where the production of certain secondary metabolites is enhanced to cope with adverse environmental conditions. researchgate.netnih.gov
Table 1: Effect of Drought Stress on this compound Content in Different Plant Species
| Plant Species | Stress Condition | Key Findings | Reference(s) |
|---|---|---|---|
| Ocimum basilicum L. (Basil) | Severe drought (50% Field Capacity) | Increased expression of EOMT gene, leading to higher methyleugenol content. | nih.gov |
| Asarum sieboldii Miq. | Drought stress (15 and 30 days) | Methyleugenol content consistently increased (from 0.94% to 1.1%). | nih.gov |
| Ocimum tenuiflorum (Holy Basil) | Drought stress (5 days) | Abiotic stress treatments significantly increased methyl eugenol content. | researchgate.net |
Harvesting and Storage Methodologies
The concentration of this compound in plants and their derived products is significantly influenced by harvesting time and post-harvest storage conditions. The developmental stage of the plant at the time of harvest is a critical determinant of the chemical composition of its essential oil.
For example, in Myrtus communis var. italica (myrtle), the methyleugenol content varies across different parts of the plant and changes throughout the year. nih.gov The monthly methyleugenol content in stem oil was found to be between 0.8% and 3.6%, while in the fruit, it increased significantly during ripening, from around 1.1-1.3% in the early green stages to over 3% as the fruit matured and turned dark blue. nih.gov This indicates that harvesting at a later stage of fruit development yields a higher concentration of methyleugenol. nih.gov
Detection in Complex Biological Matrices
Presence in Essential Oils and Plant Extracts
This compound is a naturally occurring phenylpropanoid that is widely distributed in the plant kingdom. oup.com It is a significant constituent of the essential oils of numerous aromatic and medicinal plants, in some cases being the primary component. nih.govwho.int The compound has been identified in over 200 plant species.
The presence and concentration of this compound can be determined using analytical techniques such as gas chromatography (GC) combined with mass spectrometry (MS) or flame ionization detection (FID). nih.govscu.edu.au These methods allow for the precise quantification of the compound even at trace levels within complex matrices like essential oils. scu.edu.auresearchgate.net
The concentration of this compound varies considerably depending on the plant species, chemotype, geographical origin, and the specific part of the plant used for extraction (e.g., leaves, stems, flowers). oup.comnih.govmdpi.com For instance, the essential oil from the leaves of Melaleuca bracteata and Cinnamomum oliveri can contain 90–95% methyleugenol. nih.gov In contrast, some varieties of basil (Ocimum basilicum) have very high levels (up to 55-65%), while others contain much smaller amounts. nih.gov Other common culinary herbs and spices like tarragon, nutmeg, cloves, and bay leaf also contain methyleugenol, typically at lower percentages. nih.govmdpi.com
Table 2: Presence of this compound in Various Plant Essential Oils
| Plant Species | Plant Part | This compound Content (%) | Reference(s) |
|---|---|---|---|
| Melaleuca bracteata F.v.M. | Leaves | 90–95 | nih.gov |
| Cinnamomum oliveri Bail. | Leaves | 90–95 | nih.gov |
| Cymbopogon khasianus Hack. | Leaves | 73.17 | nih.gov |
| Ocimum basilicum L. (Basil, var. 'grand vert') | - | 55–65 | nih.gov |
| Ocimum tenuiflorum (Tulsi) | n-hexane extract | 36–76 | mdpi.com |
| Laurus nobilis L. (Bay Laurel) | Wood Stem Oil | 16.0 | mdpi.com |
| Laurus nobilis L. (Bay Laurel) | Leaf Oil | 11.8 | mdpi.com |
| Pimenta dioica (Pimenta Berry) | Berry Oil | up to 9.6 | mdpi.com |
| Myristica fragrans (Nutmeg) | Oil | 0.1–1.2 | mdpi.com |
| Melaleuca alternifolia (Tea Tree) | Oil | <0.01–0.06 | scu.edu.au |
Biosynthesis and Enzymatic Pathways
Phenylpropanoid Pathway Integration
The phenylpropanoid pathway serves as the primary route for channeling carbon flux from primary metabolism into the synthesis of phenylpropanoids. The initial steps are often referred to as the general phenylpropanoid pathway, as they produce intermediates that are precursors for various downstream products. The biosynthesis of 5-methyleugenol, like other phenylpropenes, diverges from this general pathway at a later stage.
Upstream Precursors and Metabolic Flow
The phenylpropanoid pathway commences with the deamination of L-phenylalanine. This reaction yields trans-cinnamic acid, marking the entry point into the pathway. Cinnamic acid then undergoes a series of enzymatic modifications, including hydroxylations and methylations, leading to the formation of various hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid.
The metabolic flow through the initial part of the pathway can be summarized as follows: Phenylalanine → Cinnamic acid → p-Coumaric acid → Caffeic acid → Ferulic acid.
These hydroxycinnamic acids, particularly ferulic acid, serve as upstream precursors for the biosynthesis of phenylpropenes like eugenol (B1671780) and methyleugenol. The conversion of these acids to their coenzyme A (CoA) esters is a crucial step that primes them for further transformations.
Enzymatic Transformations in the Main Pathway
Several key enzymes catalyze the initial reactions in the phenylpropanoid pathway, converting phenylalanine into activated hydroxycinnamic acid-CoA esters. These enzymes are central to the biosynthesis of a wide range of phenylpropanoids, including the precursors for this compound.
Phenylalanine Ammonia-Lyase (PAL)
Phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) catalyzes the first committed step of the phenylpropanoid pathway: the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. This reaction is considered a key regulatory point controlling the flow of carbon into the phenylpropanoid pathway. PAL is found widely in plants and its activity can be induced by various stimuli.
Cinnamate 4-Hydroxylase (C4H)
Cinnamate 4-hydroxylase (C4H, EC 1.14.13.11) is a cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para position (C4), yielding p-coumaric acid. This is the second enzymatic step in the general phenylpropanoid pathway and is essential for the synthesis of most phenylpropanoid derivatives. C4H is widely expressed in plant tissues.
4-Coumarate-CoA Ligase (4CL)
4-Coumarate-CoA ligase (4CL, EC 6.2.1.12) catalyzes the formation of CoA thioesters of p-coumaric acid and other hydroxycinnamic acids, such as caffeic acid and ferulic acid. This reaction activates these acids for subsequent enzymatic steps in various phenylpropanoid branches. In Arabidopsis, different isoforms of 4CL exist with overlapping yet distinct substrate specificities and roles in phenylpropanoid metabolism, including the biosynthesis of lignin (B12514952) and flavonoids. While p-coumaroyl-CoA is a primary product, 4CL can also utilize caffeic acid and ferulic acid to form their respective CoA esters.
Cinnamoyl-CoA Reductase (CCR)
Cinnamoyl-CoA reductase (CCR, EC 1.2.1.44) catalyzes the reduction of hydroxycinnamoyl-CoA esters, such as feruloyl-CoA, to their corresponding aldehydes. This step is considered a key regulatory point in the monolignol biosynthetic pathway, which branches off from the general phenylpropanoid pathway. While primarily associated with lignin biosynthesis, the reduction of feruloyl-CoA by CCR leads to coniferaldehyde, which is a precursor to coniferyl alcohol. Coniferyl alcohol is an intermediate that can be channeled towards the biosynthesis of phenylpropenes like eugenol, a direct precursor of methyleugenol.
The enzymatic steps discussed above represent the initial sequence within the phenylpropanoid pathway that generates activated hydroxycinnamic acid precursors. These precursors are then utilized by downstream enzymes in specific branches of the pathway, ultimately leading to the biosynthesis of compounds like this compound.
Here is a summary of the enzymatic transformations discussed:
| Enzyme | Abbreviation | Substrate(s) | Product(s) | EC Number |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid, NH₃ | 4.3.1.24 |
| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | 1.14.13.11 |
| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric acid, Caffeic acid, Ferulic acid | p-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA | 6.2.1.12 |
| Cinnamoyl-CoA Reductase | CCR | Hydroxycinnamoyl-CoA esters (e.g., Feruloyl-CoA) | Hydroxycinnamaldehydes (e.g., Coniferaldehyde) | 1.2.1.44 |
Cinnamyl Alcohol Dehydrogenase (CAD)
Cinnamyl Alcohol Dehydrogenase (CAD) is an enzyme that plays a crucial role in the phenylpropanoid pathway, specifically in the final step of monolignol biosynthesis. CAD catalyzes the NADPH-dependent reduction of hydroxycinnamaldehydes into their corresponding hydroxycinnamyl alcohols researchgate.netmdpi.com. These alcohols, such as coniferyl alcohol, are key precursors for lignin synthesis and also serve as branching points for the biosynthesis of other phenylpropanoids, including eugenol mdpi.comwikipedia.orgmdpi.com. While CAD is primarily associated with lignin formation, its activity in producing coniferyl alcohol is indirectly relevant to eugenol biosynthesis, as coniferyl alcohol is a substrate further downstream in the pathway leading to eugenol wikipedia.orgresearchgate.net. Studies in various plants, including rice and tobacco, have characterized CAD gene families and their involvement in this reduction step researchgate.netmdpi.comresearchgate.net. For instance, in rice, twelve CAD and CAD-like genes (OsCADs) have been identified, with OsCAD2 appearing to play a significant role in developmental lignification and also being inducible by stress, suggesting a role in defense responses which can involve phenolic compound synthesis researchgate.netmdpi.com.
Terminal Biosynthetic Steps from Eugenol
The direct biosynthesis of this compound primarily occurs through the modification of eugenol. This involves specific enzymatic activities that convert eugenol into its methylated derivative.
Eugenol Synthase (EGS) Activity and Regulation (e.g., MbEGS1, MbEGS2 genes)
Eugenol Synthase (EGS) is a key enzyme responsible for the formation of eugenol from coniferyl acetate (B1210297) wikipedia.orgresearchgate.netuniprot.org. This reaction is an NADPH-dependent reduction uniprot.org. EGS enzymes belong to the PIP (Pinoresinol–lariciresinol reductase, Isoflavone reductase, and Phenylcoumaran benzylic ether reductase) gene family, which is involved in various secondary metabolic processes mdpi.com. While eugenol is the direct precursor for this compound, the activity and regulation of EGS are crucial as they determine the availability of the substrate for methylation.
Research in Melaleuca bracteata, a plant known for its high methyleugenol content, has identified two eugenol synthase genes, MbEGS1 and MbEGS2 mdpi.com. Studies involving transient overexpression and virus-induced gene silencing (VIGS) of these genes in M. bracteata have provided evidence for their involvement in methyleugenol biosynthesis mdpi.comresearchgate.net. Overexpression of MbEGS1 and MbEGS2 in Fragaria vesca fruits was shown to promote eugenol synthesis, providing preliminary support for their catalytic function mdpi.com. Furthermore, silencing of MbEGS1 and MbEGS2 in M. bracteata led to a reduction in methyleugenol content, indicating that these genes are involved in the pathway leading to methyleugenol accumulation researchgate.net. The transcription levels of MbEGS genes have been reported to correlate with eugenol content mdpi.com.
Eugenol O-Methyltransferase (EOMT) Activity and Regulation (e.g., MbEOMT1 gene)
Eugenol O-Methyltransferase (EOMT) catalyzes the final step in the biosynthesis of this compound, converting eugenol to this compound through methylation of the hydroxyl group stmarys-ca.eduoup.comnih.gov. This is a crucial step that directly produces the target compound.
In Melaleuca bracteata, an EOMT gene, MbEOMT1, has been isolated and characterized researchgate.netstmarys-ca.eduoup.com. MbEOMT1 is primarily expressed in the flowers and leaves of M. bracteata stmarys-ca.eduresearchgate.net. Functional studies, including transient overexpression and VIGS, have demonstrated that MbEOMT1 is critical for methyleugenol biosynthesis in this species researchgate.netstmarys-ca.eduresearchgate.net. Overexpression of MbEOMT1 significantly increased methyleugenol concentration in M. bracteata leaves, while silencing of the gene caused a marked reduction in methyleugenol levels stmarys-ca.eduresearchgate.net. In vitro enzymatic assays have confirmed that MbEOMT1 specifically catalyzes the methylation of eugenol stmarys-ca.edu.
EOMT activity and gene expression can be developmentally regulated. In Ocimum tenuiflorum, EOMT transcripts showed enhanced expression during juvenile and pre-flowering stages, decreasing at flowering and post-flowering stages, and these patterns correlated with the accumulation of eugenol/isoeugenol (B1672232) and methyleugenol nih.govresearchgate.net. Similarly, studies in basil have shown a significant correlation between EOMT enzyme activities and methylchavicol accumulation (a related phenylpropene), suggesting that the levels of biosynthetic enzymes control essential oil content uchicago.edu.
Gene Expression and Transcriptomic Regulation in Biosynthesis
The biosynthesis of this compound is subject to regulation at the level of gene expression and transcription. Transcriptomic studies provide insights into the genes and pathways activated or repressed during the production of these compounds.
Research in Melaleuca bracteata has shown that the transcript levels of MbEGS1 and MbEGS2 correlate with methyleugenol content researchgate.net. Similarly, the expression pattern of EOMT has been found to correlate with the amount of eugenol/isoeugenol and methyleugenol in different developmental stages of Ocimum chemotypes nih.govresearchgate.netrsc.org.
Transcriptomic analysis has also been used to investigate the effects of external factors on related biosynthetic pathways. For example, transcriptomic studies in Aspergillus flavus have examined the changes in gene expression in response to eugenol treatment, although this focuses on the fungal response to eugenol rather than the plant biosynthesis of this compound nih.govfrontiersin.org. In the context of plant biosynthesis, integrated volatile metabolome and transcriptome analyses in Rosa hybrida have aimed to identify key candidate genes and transcription factors involved in eugenol formation mdpi.com. Transcription factors, such as R2R3-type MYB proteins, have been identified as key regulators of structural genes within the volatile benzenoid/phenylpropanoid pathway, including those involved in eugenol synthesis mdpi.comnih.govoup.com. For instance, the transcription factor FaMYB63 in strawberry was found to directly activate FaEGS1, FaEGS2, and FaCAD1, leading to increased eugenol accumulation nih.govoup.com.
Role of Methyl Jasmonate in Induction of Biosynthesis
Methyl jasmonate (MeJA) is a plant signaling molecule known to induce the production of various secondary metabolites, including phenylpropanoids mdpi.comtci-thaijo.orgnih.govfrontiersin.org. Studies have shown that MeJA can act as an elicitor, triggering stress responses in plants that lead to enhanced synthesis of defense compounds, among which are eugenol and potentially this compound mdpi.comtci-thaijo.org.
In Melaleuca bracteata, the expression of MbEOMT1 has been shown to be inducible by methyl jasmonate stmarys-ca.eduresearchgate.net. This suggests that MeJA signaling can upregulate the final step in methyleugenol biosynthesis.
Research in sweet basil has demonstrated that MeJA treatment can induce eugenol production in roots mdpi.com. MeJA is known to be an important signal in regulating plant responses to various stresses, and the induction of eugenol production by MeJA might be part of a biotic stress response mdpi.com. Studies on callus cultures of Dianthus caryophyllus have also shown that MeJA can increase eugenol content researchgate.net. MeJA is considered a signal transducer that regulates defensive gene expression and induces specific enzymes involved in secondary metabolite synthesis, including those in the phenylpropanoid pathway tci-thaijo.org.
While direct studies specifically detailing MeJA's inductive effect on this compound biosynthesis across various species are less abundant in the provided results compared to its effect on eugenol, the induction of MbEOMT1 expression by MeJA in Melaleuca bracteata provides a direct link to the regulation of the final step in this compound synthesis stmarys-ca.eduresearchgate.net.
Chemical Synthesis and Derivatization Research
Synthetic Routes from Precursors
The primary synthetic route for 5-methyleugenol involves the methylation of its precursor, eugenol (B1671780). Eugenol, a major component of clove oil, contains a free hydroxyl group that can be selectively methylated to yield this compound (4-allyl-1,2-dimethoxybenzene).
Methylation of Eugenol
Methylation of eugenol is a key transformation in the synthesis of this compound. This reaction involves the addition of a methyl group to the oxygen atom of the hydroxyl group in eugenol.
Various catalytic systems have been employed for the methylation of eugenol. Potassium carbonate (K₂CO₃) is a commonly used base catalyst in conjunction with methylating agents like dimethyl carbonate (DMC). DMC is considered a greener alternative to traditional methylating agents due to its lower toxicity and environmental impact ugm.ac.idresearchgate.net.
In these systems, eugenol is typically reacted with DMC in the presence of K₂CO₃. The reaction can be carried out under reflux conditions, where DMC acts as the methylating agent at temperatures above 120 °C ugm.ac.id. Bentonite clay has also been explored as a catalyst in the methylation of eugenol with DMC ugm.ac.id. Studies have investigated the use of K₂CO₃ alongside phase transfer catalysts like polyethylene (B3416737) glycol 800 (PEG-800) to improve efficiency, particularly in one-step processes that may also involve isomerization mdpi.com.
Besides DMC, other methylating agents have been utilized for the synthesis of this compound. Dimethyl sulfate (B86663) (DMS) is another agent that has been successfully employed for the methylation of eugenol iosrjournals.orgrasayanjournal.co.in. While effective, DMS is known for its toxicity and carcinogenic properties, prompting research into less hazardous alternatives like DMC ugm.ac.idresearchgate.net.
The methylation using DMS typically involves reacting eugenol with DMS in the presence of a strong base like sodium hydroxide (B78521) (NaOH) iosrjournals.orgaip.org. This reaction proceeds through a nucleophilic substitution mechanism where the eugenolate ion, formed by the reaction of eugenol with the base, attacks the methyl group of DMS aip.org. Methyl iodide (CH₃I) in the presence of potassium carbonate in acetone (B3395972) has also been reported to yield this compound chemicalbook.com.
Optimization of reaction conditions is crucial to maximize the yield and purity of this compound. Parameters such as temperature, the stoichiometric ratio of reactants and catalyst, and reaction time significantly influence the outcome of the methylation reaction.
For methylation using DMC and K₂CO₃, studies have investigated the effect of temperature, the molar ratio of DMC to eugenol, the amount of K₂CO₃, and reaction time researchgate.netaeeisp.com. For instance, an optimal condition for the methylation of eugenol with DMC catalyzed by K₂CO₃ was reported at a reaction temperature of 155 °C, a K₂CO₃ amount of 6.12% (molar ratio to eugenol), a DMC to eugenol molar ratio of 4.3:1, and a reaction time of 6 hours, achieving a conversion rate of 96.16% researchgate.netaeeisp.com. Another study exploring the synthesis of isoeugenol (B1672232) methyl ether (an isomer of this compound) from eugenol using DMC and K₂CO₃ with a phase transfer catalyst found optimal conditions at 140 °C, a reaction time of 3 hours, and specific reactant ratios, yielding 86.1% isoeugenol methyl ether with 91.6% selectivity mdpi.com.
When using DMS, the addition is often done dropwise because the reaction is exothermic iosrjournals.org. Refluxing the mixture after addition can enhance the reaction ugm.ac.id. Studies have also examined the effect of reaction time and the ratio of eugenol to DMS on the concentration of methyl eugenol obtained researchgate.net.
Data on optimized conditions from research:
| Methylating Agent | Catalyst/Base | Temperature (°C) | Molar Ratio (Methylating Agent:Eugenol) | Catalyst Amount (% molar to eugenol) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| DMC | K₂CO₃ | 155 | 4.3:1 | 6.12 | 6 | 96.16 (Conversion) | researchgate.netaeeisp.com |
| DMC | K₂CO₃ + PEG-800 | 140 | 3:1 | 0.09 (K₂CO₃), 0.08 (PEG-800) | 3 | 93.1 (Conversion), 86.1 (Yield of Isoeugenol methyl ether) | mdpi.com |
| DMS | NaOH | Reflux (e.g., 103) | Not specified in detail | Stoichiometric/Excess base | Varied | ~79 (Yield), 90.73 (Purity) | aip.org |
| DMS | Not specified | 100 | 1:3 (Eugenol:DMS) | Not specified | 6 | 98.06 (Concentration after separation) | researchgate.net |
| CH₃I | K₂CO₃ in Acetone | 20 | 3:1 | Not specified | 12 | 95 (Yield) | chemicalbook.com |
Functionalization and Structural Modification
Beyond the basic methylation of eugenol, this compound can undergo further chemical transformations to introduce new functional groups or modify its structure. These derivatization reactions can lead to compounds with altered properties and potential applications.
Nitration of this compound
Nitration is a common electrophilic aromatic substitution reaction that can be applied to this compound to introduce a nitro group onto the aromatic ring. This reaction is of interest for the synthesis of nitro-methyl eugenol derivatives, which can serve as intermediates for other fine chemicals, such as amino-methyl eugenol researchgate.netasianpubs.orgresearchgate.net.
Research has explored different methods for the nitration of methyl eugenol. One study investigated three different nitration methods, with varying yields of 5-nitro-methyl eugenol researchgate.netasianpubs.orgresearchgate.net. Method (b) using a mixture of HNO₃ and H₂SO₄ under mild conditions was found to be efficient, yielding 84.37% of 5-nitro-methyl eugenol researchgate.netasianpubs.orgresearchgate.net. The nitration of benzene (B151609) derivatives with electron-donating substituents like the methoxy (B1213986) groups in methyl eugenol typically leads to substitution at the ortho and para positions asianpubs.org. For methyl eugenol, the position at carbon 5 is considered a desirable site for nitration researchgate.net.
Experimental results from nitration methods:
| Method | Nitrating Mixture | Conditions | Yield of 5-nitro-methyl eugenol (%) | Reference |
| (a) | HNO₃ and H₂SO₄ | Varied | 5.97 | researchgate.netasianpubs.orgresearchgate.net |
| (b) | HNO₃ and H₂SO₄ | Mild | 84.37 | researchgate.netasianpubs.orgresearchgate.net |
| (c) | Ammonium (B1175870) nitrate (B79036) and KHSO₄ in acetonitrile | Varied | 11.40 | researchgate.netasianpubs.orgresearchgate.net |
The nitration of methyl eugenol is considered an attractive area of research as it can yield different results compared to the nitration of eugenol itself asianpubs.org.
Derivatization for Analogues (e.g., thiourea (B124793) derivatives)
Methyl eugenol can serve as a renewable starting material for the synthesis of derivative compounds, such as thiourea derivatives. healthbiotechpharm.orghealthbiotechpharm.org Research has explored the synthesis of thiourea compounds using methyl eugenol as a precursor. healthbiotechpharm.orghealthbiotechpharm.org
One specific thiourea derivative (compound 3), identified as 1-{1-(3,4-dimethoxyphenyl)-4,6-bis[(3,4-dimethoxyphenyl)methyl]heptane-2-yl]-3-{[(2E)-3-phenylprop-2-en-1-ylium-1-yl]amino}thiourea, was synthesized using a one-pot method starting with methyl eugenol isothiocyanate (compound 2), hydrazine, and cinnamaldehyde. healthbiotechpharm.orghealthbiotechpharm.org This reaction was conducted at 70 °C for 5 hours. healthbiotechpharm.orghealthbiotechpharm.org Analysis using FTIR and LCMS-MS indicated that methyl eugenol is a representative precursor for this synthesis. healthbiotechpharm.orghealthbiotechpharm.org The synthesis of this thiourea derivative using methyl eugenol yielded 0.2769 g, corresponding to a 22.47% yield, with a molecular ion of 740. healthbiotechpharm.orghealthbiotechpharm.org
Computational Studies in Synthesis
Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the molecular structure and reaction mechanisms involving methyl eugenol and its derivatives. researchgate.netaip.orgunmul.ac.id
Geometry Optimization and Molecular Structure Analysis
Computational calculations are used to obtain stable structures and electronic properties of molecules like methyl eugenol. researchgate.netunmul.ac.id Geometry optimization methods, often using DFT with specific functionals and basis sets (e.g., B3LYP/6-31G(d)), are applied to determine the optimized molecular structure. researchgate.netaip.orgunmul.ac.idresearchgate.net
Studies have shown that the optimized structure of methyl eugenol is not planar. researchgate.netunmul.ac.id The presence of the methoxy group replacing a hydroxyl group (as in eugenol) can influence bond lengths, bond angles, and dihedral angles. researchgate.netunmul.ac.id For instance, replacing a hydroxyl with a methoxy group can increase bond lengths and decrease bond angles and dihedral angles. researchgate.netunmul.ac.id Analysis of optimized structures can reveal details about bond distances and angles within the molecule. researchgate.netmdpi.com For example, average C-C bond distances within the aromatic ring correspond to a delocalized π-electron system. researchgate.net
Transition State Determination in Reaction Mechanisms
Computational studies are valuable for understanding reaction mechanisms through the determination of transition states. researchgate.netaip.orgmdpi.comnumberanalytics.com Transition states represent high-energy configurations along the reaction pathway and are difficult to determine experimentally. aip.org
Computational methods, such as first-principle calculations (DFT), are used to predict the structures and energies of reactants, products, and transition state species. researchgate.netaip.org These calculations can guide the experimental development of chemical characterization methods. researchgate.netaip.org
In the context of methyl eugenol synthesis, computational studies have investigated the conversion of eugenol to methyl eugenol, examining different pathways and transition state compounds. researchgate.netaip.org For example, the effect of a base like NaOH on the formation of the transition state in the methylation of eugenol has been computationally studied. researchgate.netaip.org The formation of the eugenolate ion, stabilized by interaction with Na⁺, can increase reactivity for the subsequent nucleophilic substitution reaction with a methyl group. aip.org Computational studies can compare transition state molecules formed with and without the presence of a base to understand its influence on the reaction mechanism. aip.org Analyzing the frequency intensity of transition states is part of this computational investigation. aip.org
Advanced Analytical Research Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography provides the necessary separation power to isolate 5-methyleugenol from matrix components, while mass spectrometry offers sensitive detection and structural information.
GC-MS is a widely used technique for the determination of this compound in various matrices, including essential oils, aromatic plants, and food products. nih.govresearchgate.netmdpi.com This method separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase in a gas chromatography column. The separated compounds are then detected and identified by a mass spectrometer, which measures their mass-to-charge ratio.
GC-MS can be operated in different modes, including SCAN mode for general screening and identification, and Selected Ion Monitoring (SIM) mode for increased sensitivity and selectivity when targeting specific compounds like this compound. researchgate.net Studies have successfully employed GC-MS for the analysis of this compound in samples such as tea tree oils and the essential oil of Pimenta pseudocaryophyllus leaves. researchgate.netmdpi.com For instance, GC-MS analysis of P. pseudocaryophyllus essential oil allowed for the identification and quantification of this compound, which was present at an area percentage of 15.4% in the crude oil, with an isolated purity of 85.3% after HPLC separation. mdpi.com Another study utilizing GC-MS for the determination of this compound in Melaleuca bracteata leaves reported significant increases in this compound content (18.68% and 16.48%) correlating with the overexpression of specific genes involved in its biosynthesis. mdpi.com
GC-MS/MS offers enhanced selectivity and sensitivity compared to GC-MS by employing a triple quadrupole mass analyzer. This configuration allows for the fragmentation of selected ions and monitoring of specific product ions, significantly reducing matrix interference. GC-MS/MS is particularly useful for the trace analysis of this compound in complex food matrices. nih.govscispec.co.th
A stable isotope dilution assay coupled with GC-MS/MS (SIDA-GC-MS/MS) has been developed for the quantitative determination of this compound in food samples. nih.gov This method utilizes a deuterium-labeled internal standard (this compound-D3) to improve accuracy and compensate for matrix effects. The method demonstrated linearity in the range of 4-500 µg L⁻¹ and achieved method detection limits of 50 µg kg⁻¹ for solid and semi-solid food samples, and 1 µg kg⁻¹ for liquid beverages. nih.gov Satisfactory recoveries ranging from 94.29% to 100.27% were reported. nih.gov Another application of GC-MS/MS involves headspace solid-phase microextraction (HS-SPME) for the rapid quantitative analysis of biologically active flavorings, including this compound, in a wide range of food and beverage matrices. scispec.co.th This method allows for the determination of this compound at levels ranging from 0.5 to 3000 mg/kg. scispec.co.th
HPLC with UV detection is another chromatographic technique used for the analysis of this compound, particularly when dealing with less volatile or thermally labile samples. nih.gov While GC-MS is often preferred for volatile compounds like this compound, HPLC-UV can be suitable for certain applications, especially in combination with appropriate sample preparation. google.com HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase, and a UV detector measures the absorbance of the eluting compounds at specific wavelengths.
HPLC with UV detection has been employed for the isolation and analysis of this compound from essential oils, such as that from Pimenta pseudocaryophyllus. mdpi.com In this study, an isocratic solvent system of hexane:ethanol (92:8) was used for the separation, with detection at a suitable UV wavelength. mdpi.com While not as universally applied as GC-MS for this compound, HPLC-UV remains a viable option for its analysis in specific matrices or as a preparative technique.
UPLC-MS/MS offers faster separation times, higher resolution, and increased sensitivity compared to conventional HPLC-MS/MS. This technique is valuable for complex samples and when high throughput is required. UPLC-MS/MS has been utilized in metabolomics studies involving this compound. nih.gov
In a study investigating the hepatotoxicity of methyl eugenol (B1671780), UPLC-MS/MS was used for the analysis of plasma samples. nih.gov The method employed an Agilent ZORBAX-SB Column-C₁₈ (2.1 × 50 mm, 3.5 μm) with a mobile phase consisting of 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. nih.gov Detection was performed using an AB SCIEX system with an ESI ion source in positive ion mode. nih.gov While the direct quantification of this compound in this specific study was not the primary focus of the cited section, the application of UPLC-MS/MS highlights its capability for analyzing this compound and related metabolites in biological matrices. UPLC-MS/MS is also used for the determination of various compounds, including potentially related phenylpropanoids, in plant extracts. mdpi.com
Sample Preparation and Extraction Methods
Effective sample preparation is critical to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte before chromatographic analysis.
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from various matrices, including biological fluids and food samples. SPE utilizes a solid stationary phase to selectively retain the analyte or remove unwanted matrix components.
Direct Contact Sorptive Tape Extraction
Direct Contact Sorptive Tape Extraction (DC-STE) is a sampling technique that utilizes a flexible polydimethylsiloxane (B3030410) (PDMS) tape to recover analytes by direct contact with a solid surface or from the headspace above it. This method has been applied to the determination of volatile suspected allergens, including methyleugenol, in cosmetic creams spread on the skin. researchgate.net The technique is described as fast and easy to use for in vivo sampling at the human skin surface. researchgate.net Following extraction, analytes can be recovered from the PDMS tape by thermal desorption for online transfer to a Gas Chromatography-Mass Spectrometry (GC-MS) system or by liquid extraction with polar solvents. researchgate.net A study demonstrated the reliability of a DC-STE-GC-MS method for quantifying methyleugenol and other compounds, reporting good recoveries and linearity. researchgate.net
Solvent Extraction and Distillation
Solvent extraction is a common method for isolating essential oils, which can contain this compound, from plant materials. rsc.orgrsc.org Various solvents, including methanol, ethanol, petroleum ether, and n-hexane, have been used for this purpose. rsc.org The efficiency of solvent extraction can be influenced by factors such as the solvent type and extraction time. rsc.orgmdpi.com Ultrasound-assisted solvent extraction has also been explored to improve the extraction of alkenylbenzenes, including methyleugenol, from matrices like pepper. mdpi.com This technique utilizes ultrasonic energy to enhance the migration of the solvent into the sample, leading to improved analyte extraction. mdpi.com
Distillation, particularly steam or hydro-distillation, is another widely used method for extracting essential oils from plants. rsc.orgrsc.org Following the initial extraction of the essential oil, further steps may be employed to isolate specific compounds like eugenol (a precursor to this compound) or this compound itself. rsc.orgiosrjournals.org This can involve mixing the essential oil with an alkaline solution to form a phenolic salt, followed by isolation of the insoluble portion and subsequent acidification and techniques like fractional distillation or chromatography to liberate and purify the target compound. rsc.org
Spectroscopic and Chemometric Approaches
Spectroscopic methods, combined with chemometric data analysis, offer powerful tools for the qualitative and quantitative assessment of compounds like this compound, particularly for rapid analysis and adulterant detection.
Raman Spectroscopy Coupled with Multivariate Data Analysis
Raman spectroscopy, a non-destructive vibrational spectroscopic technique, can provide detailed information about the molecular composition of a sample. When coupled with multivariate data analysis techniques, it becomes a potent tool for complex sample analysis. nih.govacs.orgresearchgate.net This approach has been successfully applied to the rapid identification and quantification of adulteration in commercial samples of methyl eugenol using xylene as an adulterant. nih.govacs.orgresearchgate.netacs.org
Principal Component Analysis (PCA) for Qualitative Assessment
Principal Component Analysis (PCA) is a chemometric technique used for dimensionality reduction and pattern recognition in complex datasets, such as spectroscopic data. In the analysis of this compound, PCA has been applied to differentiate Raman spectral data of pure methyl eugenol from samples adulterated with varying concentrations of xylene. nih.govacs.orgresearchgate.net This allows for the qualitative assessment of the presence and level of adulteration by visualizing clusters or trends in the data that correspond to different sample compositions. nih.govacs.orgresearchgate.net
Partial Least-Squares Regression (PLSR) for Quantitative Assessment
Partial Least-Squares Regression (PLSR) is a multivariate statistical method used to build a predictive model between a set of predictor variables (e.g., Raman spectral data) and a set of response variables (e.g., concentration of the analyte or adulterant). In the context of this compound analysis, PLSR has been employed to develop a quantitative relationship between the concentrations of adulterated methyl eugenol samples and their corresponding Raman spectral data sets. nih.govacs.orgresearchgate.netnih.gov This enables the quantitative determination of this compound or the adulterant in a sample based on its Raman spectrum. Studies have reported good model performance metrics, such as low root-mean-square errors of calibration and prediction, and a high goodness of fit (R²) for PLSR models applied to methyl eugenol adulteration analysis. nih.govacs.orgresearchgate.netnih.gov
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavelengths, characteristic vibrational modes of the molecule's bonds can be observed. This provides insights into the presence of key functional groups such as aromatic rings, C-O stretches (from methoxy (B1213986) groups), and C=C stretches (from the allyl group). mdpi.com Comparing the experimental IR spectrum to known spectra or theoretical calculations aids in confirming the structural features of this compound. aip.orgnist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the this compound molecule. libretexts.orgrssl.com ¹H NMR reveals the different types of protons and their environments, including aromatic protons, vinylic protons in the allyl group, and protons in the methoxy and methylene (B1212753) groups. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum are indicative of the molecule's structure. aip.orglibretexts.org Similarly, ¹³C NMR provides signals for each unique carbon atom, with chemical shifts that are sensitive to the electronic environment and hybridization of the carbons. libretexts.org Combined analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of signals and confirmation of the proposed structure of this compound. researchgate.net Studies have utilized IR and ¹H NMR spectroscopy to confirm the successful synthesis of methyleugenol from eugenol, with the experimental data aligning with theoretical predictions. aip.org
Isotope Dilution Techniques for Enhanced Accuracy
Isotope dilution analysis (IDA), or isotope dilution mass spectrometry (ID-MS), is a highly accurate quantitative analytical technique used for determining the concentration of a substance in a sample. icpms.cz This method involves adding a known amount of an isotopically enriched version of the analyte (in this case, this compound) to the sample. icpms.cz This isotopically labeled internal standard is chemically identical to the analyte but can be distinguished by its mass due to the presence of heavier isotopes (e.g., ¹³C or ²H). psu.eduoup.comresearchgate.net
The key advantage of isotope dilution is that it compensates for potential losses of the analyte during sample preparation and analysis, as the ratio of the native analyte to the labeled internal standard remains constant throughout the process. icpms.cz By measuring the isotope ratio in the spiked sample using mass spectrometry, the original concentration of the analyte can be accurately determined. psu.eduicpms.czresearchgate.net
Biological Activities and Mechanisms of Action Excluding Human Clinical Data
Antioxidant Activities
5-Methyleugenol, a naturally occurring phenylpropanoid, has demonstrated notable antioxidant properties in various preclinical studies. xiahepublishing.comeurekalert.orgwindows.net Its mechanism of action involves mitigating oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. xiahepublishing.comwindows.net Oxidative stress can damage vital cellular components like DNA, proteins, and lipids, contributing to cellular dysfunction. xiahepublishing.comwindows.net
Inhibition of Oxidative Stress
Research indicates that this compound can protect against oxidative damage. xiahepublishing.comnih.gov In studies on ischemia/reperfusion-induced injury in mice kidneys, administration of this compound was found to reduce excessive oxidative stress and inhibit mitochondrial damage. nih.gov It has also been shown to lower levels of oxidative stress markers such as malondialdehyde. xiahepublishing.com The compound's capacity to inhibit damage from ROS highlights its potential as an antioxidant agent. xiahepublishing.comeurekalert.org For instance, in a rat model of spinal cord injury-induced gastric damage, this compound demonstrated a protective effect on the gastric mucosa, a mechanism linked to the activity of antioxidant enzymes like glutathione (B108866) peroxidase and catalase. mdpi.comnih.gov
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
A key mechanism behind the antioxidant effects of this compound is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. xiahepublishing.comeurekalert.orgnih.gov Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of numerous antioxidant genes. nih.govnih.gov
This compound promotes the translocation of Nrf2 into the nucleus, where it binds to antioxidant response elements (AREs) in the DNA. eurekalert.orgnih.gov This binding initiates the transcription of various downstream cytoprotective antioxidant molecules, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govplos.org Studies have shown that treatment with this compound significantly enhances Nrf2 activity and increases the expression of these downstream antioxidants. nih.gov This activation serves as a protective response against cellular damage induced by oxidative stress. nih.gov
Modulation of AMP-Activated Protein Kinase/Glycogen Synthase Kinase 3 Beta (AMPK/GSK3β) Pathway
The antioxidant activity of this compound is also mediated through its modulation of the AMP-activated protein kinase (AMPK)/glycogen synthase kinase 3 beta (GSK3β) pathway. windows.netnih.govnih.gov Research has demonstrated that this compound can bind to and activate AMPK. nih.gov The activation of the AMPK/GSK3β axis by this compound can block the nuclear export of Nrf2, leading to its retention within the nucleus. nih.gov This prolonged nuclear presence of Nrf2 enhances the transcription of antioxidant target genes, thereby protecting cells from oxidative damage. nih.gov This pathway modulation has been observed in both in vivo models of renal injury and in vitro models using proximal tubule epithelial cells. nih.gov
Antiproliferative and Anticancer Research (In vitro / Animal Models)
This compound has been investigated for its potential antiproliferative and anticancer effects in various preclinical models. xiahepublishing.comwindows.net Research has explored its cytotoxic effects on specific cancer cell lines and its ability to inhibit processes crucial for tumor progression, such as cell viability and metastasis.
Cytotoxic Effects on Cancer Cell Lines (e.g., retinoblastoma RB355 cells, gastric cancer cells)
Studies have shown that this compound exhibits cytotoxic effects against certain cancer cells in a dose-dependent manner. xiahepublishing.comnih.gov
In research involving human retinoblastoma RB355 cells, this compound demonstrated a potent cytotoxic effect, with a reported half-maximal inhibitory concentration (IC50) of 50 μM. nih.gov The compound was observed to induce G2/M phase arrest in the cell cycle and trigger autophagy, a process of cellular self-degradation. nih.gov These findings suggest that this compound can interfere with the proliferation and survival of retinoblastoma cells. nih.gov
Furthermore, essential oils rich in this compound have shown activity against gastric cancer cells. xiahepublishing.com Treatment with these essential oils led to significant inhibition of cell viability and metastasis, ultimately causing cell death in gastric cancer cells. xiahepublishing.com
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cancer Cell Line | Key Findings | Reported IC50 | Reference |
|---|---|---|---|
| Retinoblastoma RB355 cells | Exerted dose-dependent cytotoxic effects, induced G2/M cell cycle arrest, and triggered autophagy. | 50 μM | nih.gov |
| Gastric cancer cells | Essential oil rich in this compound significantly inhibited cell viability and metastasis. | Not Specified | xiahepublishing.com |
Inhibition of Cell Viability and Metastasis
Beyond its direct cytotoxic effects, this compound has been shown to reduce the viability of cancer cells. xiahepublishing.comnih.gov In studies on retinoblastoma RB355 cells, treatment with this compound led to a decrease in cell viability. nih.gov
Additionally, research points to the potential of this compound to inhibit metastasis, the process by which cancer cells spread to other parts of the body. xiahepublishing.com In studies on gastric cancer cells, treatment with an essential oil containing this compound resulted in a significant inhibition of metastasis. xiahepublishing.com Another study noted that combining this compound with myricetin (B1677590) synergistically enhanced the inhibition of cancer cell growth in HeLa cervical cancer cell lines. nih.gov
Table 2: Research on Inhibition of Cell Viability and Metastasis by this compound
| Cell Line/Model | Effect | Mechanism/Observation | Reference |
|---|---|---|---|
| Retinoblastoma RB355 cells | Inhibition of Cell Viability | Reduced cell viability as part of its cytotoxic action. | nih.gov |
| Gastric cancer cells | Inhibition of Metastasis | Treatment with essential oil rich in this compound significantly inhibited metastasis. | xiahepublishing.com |
| HeLa cervical cancer cells | Inhibition of Cell Growth | Combination with myricetin synergistically enhanced cancer cell growth inhibition. | nih.gov |
Role of Metabolites in DNA Adduct Formation and Genotoxicity in Rodents
The carcinogenicity of this compound in rodents is not caused by the compound itself but rather by its metabolic conversion into reactive electrophiles that can bind to DNA, forming adducts and leading to genotoxicity. oup.comresearchgate.net This metabolic activation is a multi-step process primarily occurring in the liver. nih.gov Mechanistic studies show that these reactive metabolites are responsible for the liver tumors observed in rats and mice exposed to this compound. nih.gov
The initial and critical step in the bioactivation of this compound is the hydroxylation at the 1' position of the allyl side chain, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process yields 1′-hydroxymethyleugenol, which is considered the proximate carcinogen—an intermediate metabolite that is one step closer to the ultimate cancer-causing agent. nih.govnih.gov Studies have shown that 1′-hydroxymethyleugenol is more carcinogenic and genotoxic than the parent compound, this compound. oup.com For instance, direct administration of 1′-hydroxymethyleugenol to male B6C3F₁ mice resulted in an increased incidence of hepatocellular adenoma. nih.gov The formation of DNA adducts in rat hepatocytes is significantly higher when treated with 1'-hydroxymethyleugenol (B1222070) compared to the parent compound. nih.gov
Following its formation, 1′-hydroxymethyleugenol undergoes further activation via sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes. oup.com This step generates a highly unstable and electrophilic sulfate (B86663) ester, 1′-sulfoxymethyleugenol. nih.govnih.gov This metabolite is considered the ultimate carcinogen because it can readily react with nucleophilic sites in DNA. nih.gov The resulting carbocation forms covalent bonds, or adducts, with DNA bases, particularly deoxyguanosine and deoxyadenosine. oup.comnih.gov The formation of these DNA adducts is a key event in the initiation of cancer. oup.comnih.gov Studies using mouse models have demonstrated that the presence of SULT enzymes is crucial for DNA adduct formation. Mice with knocked-out SULT genes showed a drastic decrease in adduct formation, while those with transgenic human SULT1A1/2 showed a strong increase. oup.com
An alternative metabolic pathway for this compound involves the oxidation of the 2′,3′-double bond on the allylic side chain, forming methyleugenol-2',3'-oxide (an epoxide). nih.govnih.govnih.gov This epoxide is a reactive electrophile that can also potentially bind to cellular macromolecules. nih.gov While this pathway is generally considered minor compared to the 1'-hydroxylation route, the resulting epoxide is a reactive metabolite. nih.govresearchgate.net The epoxide can be further metabolized through hydrolysis, a reaction catalyzed by epoxide hydrolase, to form the corresponding diol, (RS)-2,3-dihydroxy-2,3-dihydromethyleugenol. nih.gov In incubations with primary rat hepatocytes, this diol was detected as a minor metabolite. nih.gov
Neuroprotective Potential (In vitro / Animal Models)
Contrasting its genotoxic profile, this compound has demonstrated significant neuroprotective effects in various preclinical models. These effects are largely attributed to its ability to counteract oxidative stress and inflammation, which are key drivers of neuronal damage in both acute ischemic events and chronic neurodegenerative diseases. xiahepublishing.com
Mitigation of Ischemic Brain Injury
In animal models of stroke, this compound has shown a remarkable ability to reduce the extent of brain damage. xiahepublishing.comtandfonline.com Specifically, in a rat model of middle cerebral artery occlusion (MCAO), a common method for simulating ischemic stroke, administration of this compound after the ischemic event significantly reduced the volume of the cerebral infarct. nih.govresearchgate.netcapes.gov.br
The mechanisms underlying this protection involve the suppression of oxidative stress and inflammation. tandfonline.comnih.gov Studies have shown that this compound:
Reduces Oxidative Stress: It markedly decreases the generation of superoxide (B77818) radicals in the ischemic brain tissue and elevates the activity of key endogenous antioxidant enzymes like superoxide dismutase and catalase. tandfonline.comnih.gov
Inhibits Inflammation: It down-regulates the production of pro-inflammatory cytokines and decreases the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide which can contribute to neuronal damage during inflammation. tandfonline.comnih.gov
Prevents Apoptosis: In cultured cerebral cortical neurons subjected to oxygen-glucose deprivation (a model for ischemia), this compound decreased the activation of caspase-3, a critical enzyme in the apoptotic cell death pathway. xiahepublishing.comnih.gov
| Model | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Middle Cerebral Artery Occlusion (MCAO) in rats (In vivo) | Reduced cerebral infarct volume | Suppression of oxidative injury and inflammation | tandfonline.comnih.gov |
| Oxygen-Glucose Deprivation (OGD) in cultured neurons (In vitro) | Decreased neuronal death | Reduced caspase-3 activation | xiahepublishing.comnih.gov |
| Ischemic brain tissue | Reduced superoxide generation | Antioxidant activity | nih.gov |
| Ischemic brain tissue | Increased activity of superoxide dismutase and catalase | Enhancement of endogenous antioxidant defenses | nih.gov |
| Ischemic brain tissue and immunostimulated glial cells | Decreased production of nitric oxide and pro-inflammatory cytokines | Anti-inflammatory activity | tandfonline.comnih.gov |
Modulation of Inflammatory Cytokines and Gene Expression in Ischemic Tissue
This compound has demonstrated significant neuroprotective effects in the context of cerebral ischemia by modulating inflammatory responses. In models of ischemic brain injury, the compound has been shown to down-regulate the production of pro-inflammatory cytokines. researchgate.netscielo.br Specifically, it suppresses the expression of key inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in ischemic brain tissue. cabidigitallibrary.org This reduction in pro-inflammatory cytokines is a critical mechanism for mitigating the secondary brain injury that often follows an ischemic event. aun.edu.eg
The anti-inflammatory action of this compound extends to the molecular level through the regulation of gene expression. Studies have indicated that it can inhibit the expression of inflammation-associated genes within ischemic brain tissue. scielo.br One of the key enzymes involved in the inflammatory cascade is inducible nitric oxide synthase (iNOS). This compound has been found to decrease the protein expression of iNOS, thereby inhibiting the production of nitric oxide, a molecule that can contribute to neuronal damage in excessive amounts during ischemia. researchgate.net Furthermore, the compound's neuroprotective effects are also attributed to its ability to reduce the activation of caspase-3, a key executioner of apoptosis, or programmed cell death, which is often triggered by ischemic conditions. cabidigitallibrary.org
The table below summarizes the observed effects of this compound on key inflammatory markers in ischemic tissue based on available research.
| Inflammatory Marker | Observed Effect of this compound | Reference |
| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Down-regulation of production | researchgate.netscielo.brcabidigitallibrary.org |
| Inducible Nitric Oxide Synthase (iNOS) | Decreased protein expression | researchgate.net |
| Nitric Oxide (NO) | Inhibition of production | researchgate.net |
| Caspase-3 | Reduced activation | cabidigitallibrary.org |
Anti-inflammatory Properties (In vitro / Animal Models)
Inhibition of Protein Denaturation
A key aspect of inflammation is the denaturation of proteins. The ability of a compound to prevent this process is a well-recognized indicator of its anti-inflammatory potential. nih.gov In vitro studies have demonstrated the anti-inflammatory activity of this compound through the inhibition of protein denaturation. An egg albumin denaturation assay is a commonly used method to evaluate this property. In one such study, a methyl eugenol-rich essential oil from Cymbopogon khasianus was compared to a pure methyl eugenol (B1671780) standard. researchgate.net Both the essential oil and the pure compound exhibited significant inhibition of protein denaturation, indicating their potential to mitigate inflammatory processes. researchgate.net
The IC50 value, which represents the concentration of a substance required to inhibit a biological process by 50%, is a standard measure of efficacy. In the aforementioned study, the IC50 values for the inhibition of protein denaturation were determined for both the methyl eugenol-rich essential oil and the pure methyl eugenol compound, and compared against a standard anti-inflammatory drug, sodium diclofenac. researchgate.net
The following table presents the IC50 values for the inhibition of protein denaturation from the comparative study.
| Sample | IC50 for Protein Denaturation Inhibition (μg/mL) | Reference |
| Methyl eugenol rich lemongrass EO | 38.00 | researchgate.net |
| Pure Methyl Eugenol (ME) | 36.44 | researchgate.net |
| Sodium Diclofenac (Standard) | 22.76 | researchgate.net |
Insecticidal and Larvicidal Activities
Effects on Mosquitoes (e.g., Aedes aegypti, Aedes albopictus)
This compound, as a component of various essential oils, has been investigated for its insecticidal and larvicidal properties against several mosquito species, including the vectors for dengue and Zika viruses, Aedes aegypti and Aedes albopictus. While direct studies on the isolated compound are limited, research on essential oils rich in methyl eugenol and related compounds like eugenol provide insights into its potential efficacy. For instance, essential oils containing eugenol have demonstrated larvicidal activity against Aedes aegypti. scielo.brcabidigitallibrary.org
Mechanisms of Insecticidal Action (e.g., ligand-gated chloride channels, octopamine (B1677172) receptors)
The neurotoxic effects of this compound and related compounds in insects are believed to be mediated through their interaction with specific molecular targets in the insect nervous system. One of the primary targets for many insecticides are ligand-gated chloride channels, such as those gated by γ-aminobutyric acid (GABA). nih.gov Research has shown that methyl eugenol can act as both an agonist and a positive allosteric modulator of GABA-A receptors. researchgate.netnih.gov This modulation of GABA receptors can disrupt normal nerve signal transmission, leading to the insecticidal effects observed. nih.gov
Another important target for insecticides in the insect nervous system is the octopamine receptor. nih.gov Octopamine is a key neurotransmitter in invertebrates, involved in various physiological processes. researchgate.net There is evidence to suggest that eugenol, a closely related compound to this compound, exerts its effects by targeting the octopamine receptor. researchgate.netresearchgate.net It is plausible that this compound shares this mechanism of action, leading to hyperactivity and other toxic effects in insects. researchgate.net The interaction with these receptors disrupts the normal functioning of the insect's nervous system, ultimately leading to paralysis and death. nih.gov
Anti-parasitic Efficacy (In vitro)
In addition to its other biological activities, this compound has shown potential as an anti-parasitic agent in in vitro studies. Research has been conducted on derivatives of methyl eugenol against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. tjnpr.orgsld.cu In one study, two synthesized derivatives of methyl eugenol, an isothiocyanate-based and a thiosemicarbazide-based compound, were tested for their in vitro activity against P. falciparum. tjnpr.org Both derivatives exhibited antiplasmodial activity, with the isothiocyanate derivative showing a particularly low IC50 value, indicating high potency. tjnpr.org
The anti-parasitic potential of the broader family of eugenol-related compounds has also been explored against other parasites. For example, eugenol has been investigated for its in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania brasiliensis, a species responsible for leishmaniasis. While these studies focus on the parent compound eugenol, they suggest that the eugenol scaffold, from which this compound is derived, is a promising starting point for the development of new anti-parasitic drugs.
The table below shows the in vitro anti-parasitic activity of methyl eugenol derivatives against Plasmodium falciparum.
| Methyl Eugenol Derivative | IC50 against P. falciparum (µg/mL) | Reference |
| Isothiocyanate-based methyl eugenol | 0.34 | tjnpr.org |
| Thiosemicarbazide-based methyl eugenol | 1.47 | tjnpr.org |
Activity Against Plasmodium falciparum
This compound is a component found in the essential oils of various aromatic plants. nih.gov Some of these essential oils have demonstrated anti-plasmodial activity against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov While eugenol, a related compound, has been shown to inhibit the intracellular development of P. falciparum in a dose-dependent manner, specific inhibitory concentration (IC50) values for this compound itself are less commonly reported in isolation. researchgate.net However, its derivatives have been a key focus of anti-malarial drug development. healthbiotechpharm.orgtjnpr.orghealthbiotechpharm.org
Structure-Activity Relationships of Derivatives (e.g., thiourea)
The chemical structure of this compound serves as a scaffold for the synthesis of more potent anti-malarial compounds. Thiourea (B124793) derivatives, in particular, have been identified as promising inhibitors of P. falciparum, potentially acting via inhibition of the plasmepsin enzyme pathway. healthbiotechpharm.orghealthbiotechpharm.org
In one study, a thiourea derivative of methyl eugenol was synthesized and tested for its bioactivity against the 3D7 strain of P. falciparum. healthbiotechpharm.org The resulting compound, 1-{1-(3,4-dimethoxyphenyl)-4,6-bis[(3,4-dimethoxyphenyl)methyl]heptane-2-yl]-3-{[(2E)-3-phenylprop-2-en-1-ylium-1-yl]amino}thiourea, demonstrated an IC50 value of 10.19 ppm, categorizing it as an active compound against the parasite. healthbiotechpharm.orghealthbiotechpharm.org This highlights that modifying the this compound structure with thiourea and other moieties can yield compounds with significant anti-plasmodial efficacy. healthbiotechpharm.orghealthbiotechpharm.org
Further research into derivatives has expanded to include thiosemicarbazides and isothiocyanates. tjnpr.org A synthesized dimer of methyl eugenol isothiocyanate showed promise as a candidate for an anti-malarial drug against P. falciparum 3D7. tjnpr.org Structure-activity relationship (SAR) analyses indicate that the presence of nitrogen and sulfur atoms, as found in thiourea derivatives, plays a crucial role in their bioactivity against the parasite. healthbiotechpharm.orgmdpi.com
Table 1: Anti-plasmodial Activity of a this compound Derivative
| Derivative Name | Parasite Strain | IC50 Value | Activity Level |
|---|
General Metabolism in Non-Human Systems
The metabolism of this compound has been extensively studied in rodent models, providing critical insights into its biotransformation and potential for toxicity. These studies primarily focus on metabolic processes within the liver.
Tissue Distribution and Elimination in Animal Models
Studies in animal models, particularly F344/N rats and B6C3F1 mice, provide insight into the toxicokinetics of this compound. nih.gov Following oral administration, the absorption of this compound is both rapid and complete. nih.gov A physiologically based pharmacokinetic (PBPK) model indicates that the distribution of the compound to various tissues is efficient and not hindered by capillary permeability. nih.govnih.gov
The metabolism of this compound is extensive and can become saturated at higher doses. nih.gov The liver is a primary site of metabolism; however, evidence suggests that extrahepatic metabolism also occurs, particularly in mice. nih.govnih.gov The compound is rapidly cleared from systemic circulation. nih.gov Elimination occurs predominantly through the urine, where it is excreted mainly as phase II conjugates, such as glucuronide and sulfate metabolites. nih.gov In studies with the related compound isoeugenol (B1672232) in rats, over 85% of an administered dose was excreted in the urine within 72 hours, with less than 0.25% of the radioactivity remaining in tissues, indicating efficient clearance. nih.govkisti.re.kr
Table 2: Pharmacokinetic Findings for this compound in Rodent Models
| Parameter | Finding in Animal Models | Species | Source |
| Absorption | Rapid and complete following oral administration. | Rats, Mice | nih.gov |
| Distribution | Not hampered by capillary permeability. | Rats, Mice | nih.govnih.gov |
| Metabolism | Saturable; occurs in liver and extrahepatic sites. | Rats, Mice | nih.gov |
| Elimination | Rapidly cleared from circulation. | Rats | nih.gov |
| Excretion | Primarily in urine as conjugated metabolites. | Rats | nih.govkisti.re.kr |
Peroxidative Metabolism and Free Radical Formation
In addition to other metabolic pathways, this compound can undergo peroxidative metabolism. In vitro studies have demonstrated that this compound is readily metabolized by peroxidases to form free radicals. researchgate.net This metabolic process is significant as it represents an alternative bioactivation pathway that can contribute to toxicity, especially in extrahepatic tissues where peroxidase activity may be relevant. researchgate.net
Electron spin resonance spectroscopy studies have confirmed the formation of free radicals from this compound, characterized by large hyperfine interactions of the methylene (B1212753) allylic hydrogen atoms. researchgate.net This indicates a high electron density near those hydrogen atoms. researchgate.net Furthermore, this compound can undergo autoxidation, resulting in the formation of a hydroperoxide. researchgate.net This hydroperoxide is capable of activating peroxidases even without the addition of hydrogen peroxide. researchgate.net It was also noted that this hydroperoxide is not an effective substrate for catalase, an important antioxidant enzyme, suggesting that this defense mechanism may not offer protection against this specific metabolic pathway. researchgate.net
Table 3: Summary of Peroxidative Metabolism Findings for this compound
| Process | Observation | Method | Significance |
| Peroxidative Metabolism | Readily forms free radicals in vitro. researchgate.net | Peroxidase assays | Alternative bioactivation pathway contributing to toxicity. researchgate.net |
| Autoxidation | Forms a hydroperoxide capable of activating peroxidases. researchgate.net | Spectroscopic studies | Can initiate peroxidative cycles without external hydrogen peroxide. researchgate.net |
| Interaction with Catalase | The hydroperoxide formed is not a good substrate for catalase. researchgate.net | Spectroscopic studies | Suggests a potential limitation of cellular antioxidant defenses. researchgate.net |
Environmental Dynamics and Biotransformation
Persistence and Degradation in Environmental Compartments
The persistence and degradation of 5-Methyleugenol in the environment are primarily governed by dissipation processes, including volatilization and biodegradation, particularly in soil and water.
Dissipation from Soil and Water
Studies have shown that this compound dissipates rapidly from both soil and water. Experimental data indicates dissipation half-lives of approximately 6 hours in soil and water at 32 °C. nih.goviarc.fr At a lower temperature of 22 °C, the dissipation half-life was measured at 16 hours in soil and 34 hours in water. nih.goviarc.fr After 96 hours at 32 °C, 98% of the material was lost. nih.gov At 22 °C, 77% and 81% were lost from water and soil, respectively, after 96 hours. nih.gov The persistence in water remained similar for different treatment rates (1 and 10 mg/100 mL). nih.gov
Table 1: Dissipation Half-Lives of this compound in Soil and Water
| Medium | Temperature (°C) | Dissipation Half-Life (hours) | Reference |
| Soil | 32 | ~6 | nih.goviarc.fr |
| Water | 32 | ~6 | nih.goviarc.fr |
| Soil | 22 | 16 | nih.goviarc.fr |
| Water | 22 | 34 | nih.goviarc.fr |
Volatilization from Moist Surfaces
Volatilization is considered an important process for the dissipation of this compound from moist soil surfaces. nih.goviarc.frcharite.de This is supported by its estimated Henry's Law constant. charite.denih.gov However, volatilization from dry soil surfaces is not expected, based on its vapor pressure. nih.goviarc.fr Volatilization from water surfaces is also expected. iarc.fr
Biodegradation in Water and Soil
Biodegradation is considered a potentially important environmental process for this compound in both soil and water. nih.goviarc.fr
In water, empirical data from a ready-biodegradation test using an activated sludge inoculum showed approximately 90% ultimate biodegradation over 28 days. canada.cacanada.ca This rapid degradation in the test translates to an estimated half-life of approximately 8 days in water, assuming first-order kinetics. canada.cacanada.ca Another study using activated sludge reported 88.4% and 100% degradation by BOD and GC parameters, respectively, in 14 days, concluding that the substance is readily biodegradable in water. europa.eu A separate study indicated 52% biodegradability by BOD and 73% by GC using activated sludge over 28 days, also concluding ready biodegradability. europa.eu
For soil, the half-life has been estimated to be around 8 days, similar to that in water, based on extrapolation factors. canada.ca Another estimation using a Level III Fugacity Model predicted a half-life of 30 days (720 hours) in soil. europa.eu
Table 2: Biodegradation Data for this compound
| Medium | Inoculum | Study Duration | Degradation (%) | Endpoint | Conclusion | Reference |
| Water | Activated sludge | 28 days | ~90 | Ultimate Biodegradation | Rapid biodegradation (estimated half-life ~8 days) | canada.cacanada.ca |
| Water | Activated sludge | 14 days | 88.4 (BOD), 100 (GC) | Degradation | Readily biodegradable | europa.eu |
| Water | Activated sludge | 28 days | 52 (BOD), 73 (GC) | Degradation | Readily biodegradable | europa.eu |
Aerobic biodegradation models, such as those within the BIOWIN suite (submodels 3, 4, 5, and 6), suggest that this compound biodegrades rapidly. canada.cacanada.ca Specifically, BIOWIN submodels 5 and 6 probability results are greater than 0.3, which is a threshold used to identify substances likely to have a half-life less than 60 days based on MITI probability models. canada.cacanada.ca Other models like TOPKAT and CATABOL also predict rapid biodegradation in water. canada.ca
Atmospheric Oxidation by Hydroxyl Radicals
In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically produced hydroxyl radicals. nih.govnih.govcanada.cacanada.ca The half-life for this reaction in air is estimated to be approximately 5 hours, based on a rate constant of 7.5 x 10-11 cm3/molecule·sec at 25 °C, derived using a structure estimation method. nih.govnih.govcanada.cacanada.ca Hydroxyl radicals are key oxidants in the troposphere, often referred to as the "detergent of the atmosphere," responsible for initiating the removal of many trace gases. harvard.eduniwa.co.nzwikipedia.org
This compound is also predicted to react with ozone, with an estimated atmospheric half-life of about 1 day based on a rate constant of 1.2 x 10-17 cm3/molecule·sec at 25 °C. nih.govnih.gov
Absence of Hydrolysis and Photolysis in Environment
This compound is not expected to undergo hydrolysis in the environment due to the absence of hydrolyzable functional groups. nih.goviarc.frnih.govcanada.cacanada.ca Similarly, it is not expected to photolyze directly in the environment because it lacks significant absorption in the environmental UV spectrum (>290 nm or >298 nm). nih.goviarc.frnih.govcanada.cacanada.ca
Ecological Impact Considerations Beyond Direct Toxicity
Methyl eugenol (B1671780) (ME), a phenylpropanoid found naturally in over 450 plant species, plays diverse roles in nature, extending beyond direct toxicity to influence ecological interactions and processes nih.govwikipedia.orgiaea.org. Its presence in plants contributes to chemoecological interactions with microbes, animals (particularly insects), and neighboring plants nih.gov.
One significant ecological role of ME is its function as a chemical cue and attractant for certain insects, particularly male Bactrocera fruit flies, such as the oriental fruit fly (Bactrocera dorsalis) nih.govwikipedia.orgoup.com. This attraction is so potent that ME has been utilized in pest management strategies like the male annihilation technique (MAT) oup.com. The compound can enhance the attractiveness of male fruit fly leks to females, influencing mating behavior and reproductive success within these insect populations oup.com. Once consumed by male oriental fruit flies, ME undergoes transformation into derivatives in the rectal gland, which are believed to be part of their sex pheromone oup.com. This demonstrates a direct link between the environmental presence of ME and the chemical communication systems of certain insect species, thereby impacting their population dynamics and interactions with host plants oup.com.
Beyond its role as an insect attractant, ME may also function in plant defense against herbivores and pathogens nih.govwikipedia.org. Plants produce a wide array of chemicals for defense, and ME, if present in sufficient concentration, can act as a deterrent or repellent to herbivores nih.gov. The presence of ME in many spice and medicinal plants, often alongside its precursor eugenol, supports its potential defensive function nih.gov. The concentration of ME in plant essential oils can vary significantly between species and even within different parts or developmental stages of a plant, influencing its ecological effects nih.goviaea.org. Changes in ME content can also occur during plant storage nih.goviaea.org.
The environmental fate of ME is influenced by its physical and chemical properties and biotransformation processes. In the atmosphere, vapor-phase ME is degraded by reactions with photochemically produced hydroxyl radicals, with an estimated half-life of 5 hours nih.goviarc.frcanada.ca. In aquatic environments, ME is not expected to adsorb significantly to suspended solids or sediment, and volatilization from water surfaces is anticipated nih.goviarc.fr. Measured dissipation half-lives in water range from 6 to 34 hours depending on temperature nih.goviarc.fr. Biodegradation may also be an important environmental process in water and soil nih.goviarc.fr. Studies have shown rapid dissipation of ME from both soil and water, with half-lives in soil and water at 22 °C being approximately 16 hours and 34 hours, respectively nih.goviarc.fr. At 32 °C, half-lives were approximately 6 hours in both soil and water nih.goviarc.fr. The persistence in water appears similar across different treatment rates nih.goviarc.fr. ME is not expected to volatilize significantly from dry soil surfaces based on its vapor pressure, but volatilization from moist soil is considered important nih.goviarc.fr.
Based on estimated half-lives in different environmental compartments, ME is expected to primarily remain in the compartment into which it is released nih.goviarc.frcanada.cacanada.ca.
While the direct toxicity of ME to aquatic organisms has been assessed and found to be moderately hazardous at certain concentrations canada.cacanada.ca, its broader ecological impacts beyond direct toxicity involve its roles in plant-insect interactions, potential influence on soil microbial communities, and its degradation pathways in various environmental matrices. Although specific detailed research findings on the indirect ecological effects of ME on soil microbes or broader food web dynamics beyond the well-documented fruit fly attraction were not extensively detailed in the search results, the compound's natural occurrence and its established roles in plant defense and insect attraction highlight its capacity to mediate complex ecological relationships nih.govwikipedia.orgoup.com. The interaction between plants and soil microbes is crucial for nutrient cycling, plant growth, and stress tolerance, and volatile organic compounds like ME released by plants can influence these microbial communities mdpi.commdpi.comnih.govphycoterra.com. Further research could explore the specific impacts of ME on the composition and function of soil microbiomes and other non-target organisms in different ecosystems.
| Environmental Compartment | Estimated/Measured Half-life | Conditions / Basis | Source |
|---|---|---|---|
| Air (Vapor Phase) | 5 hours | Reaction with hydroxyl radicals | nih.goviarc.frcanada.ca |
| Water | 6 hours | Measured, 32 °C | nih.goviarc.fr |
| Water | 34 hours | Measured, 22 °C | nih.goviarc.fr |
| Water | 8 days | Measured | iarc.frcanada.cacanada.ca |
| Water (Model River) | 9 days | Estimated | nih.goviarc.fr |
| Water (Model Lake) | 69 days | Estimated | nih.goviarc.fr |
| Soil | 6 hours | Measured, 32 °C | nih.goviarc.fr |
| Soil | 16 hours | Measured, 22 °C | nih.goviarc.fr |
| Soil | 8 days | Estimated (same as water) | iarc.frcanada.cacanada.ca |
| Sediment | 32 days | Estimated (four times water) | iarc.frcanada.cacanada.ca |
Q & A
Q. What are the critical gaps in current literature on this compound’s environmental persistence?
- Research Priorities : Investigate soil microbial degradation pathways using stable isotope probing (SIP) coupled with metagenomics. Quantify bioaccumulation factors in aquatic food chains via LC-MS/MS .
- Interdisciplinary Collaboration : Partner with ecotoxicologists to model long-term ecosystem impacts using mesocosm experiments and probabilistic risk assessment frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
